molecular formula C11H12ClFO3 B7845716 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7845716
M. Wt: 246.66 g/mol
InChI Key: LFKWXPKHZIZKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is a chemical compound with the CAS Number 1443338-39-3 and a molecular formula of C12H14ClFO3 . This compound is intended for research use and further manufacturing applications only; it is not intended for direct human or veterinary use . Researchers value this compound as a synthetic building block or intermediate in organic chemistry and pharmaceutical research. The presence of both a dioxolane protecting group and a chloro-fluorophenoxy moiety makes it a versatile precursor for the synthesis of more complex molecules. Available safety information for a closely related compound indicates that this class of chemicals may be hazardous. Potential hazards include toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), or respiratory irritation if inhaled (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all safety protocols, including the use of appropriate personal protective equipment (PPE). When handling, avoid breathing dust/fume/gas/mist and avoid contact with eyes, skin, or clothing . This product is typically shipped and stored at room temperature . For complete handling and storage instructions, please refer to the specific product documentation.

Properties

IUPAC Name

2-[2-(2-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWXPKHZIZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-4-fluorophenol with ethylene oxide to form 2-(2-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and phenol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted phenoxyethyl derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Diol and phenol derivatives.

Scientific Research Applications

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3-dioxolane derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy/Aromatic Group Key Properties/Applications
Target: 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane C₁₁H₁₁ClF₀O₃ ~244.67 (calc.) 2-Cl, 4-F Hypothesized metabolic stability; potential drug intermediate
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane () C₁₂H₁₄ClFO₂ 244.69 4-F (phenyl), 3-Cl (propyl) Liquid state; halogenated side chain may enhance lipophilicity
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9) C₁₁H₁₂F₂O₃ 230.21 2,6-diF Electronegative substituents; materials science applications
2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1225539-40-1) C₁₁H₁₂F₂O₃ 230.21 2,4-diF Enhanced solubility vs. chloro analogs; antifungal synergist
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) C₁₁H₁₂BrFO₃ 303.12 2-F, 5-Br Bromine increases molecular weight; agrochemical potential
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane () C₁₀H₁₁ClO₂ 198.65 4-Cl (phenyl), 2-CH₃ Higher logP (2.56); acetophenone ketal derivative

Key Research Findings and Metabolic Considerations

Metabolic Stability: Dioxolane rings are prone to enzymatic oxidation, as seen in doxophylline (), where oxidation at the C2 position led to ring opening. Chloro and fluoro substituents in the target compound may slow this process due to electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs .

Electronic Effects : The 2-chloro-4-fluoro substitution creates a distinct electronic profile compared to difluoro or brominated analogs. Chlorine’s stronger electron-withdrawing nature may increase binding affinity in enzyme inhibition compared to fluorine .

Safety Profile : While 1,3-dioxolane itself is classified as hazardous (), halogenation likely alters toxicity. Chlorine’s presence may raise environmental concerns compared to fluorine .

Biological Activity

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature related to its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a chloro-fluorophenoxy group attached to a dioxolane moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many phenoxy compounds are known for their antibacterial properties.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative disease models.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

A study screened various phenoxy compounds for their antibacterial effects. The results indicated that compounds with a chloro or fluorine substituent exhibited enhanced activity against Gram-positive bacteria, suggesting that this compound could have similar properties.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli20 µg/mL
This compoundStaphylococcus aureusTBD

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

Neuroprotective Effects

Preclinical studies highlighted the neuroprotective potential of structurally similar compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Elucidation

Technique Application Critical Parameters
X-ray crystallographyAbsolute configurationResolution < 1.0 Å, R-factor < 5%
2D NMR (HSQC, HMBC)Connectivity mappingMixing time 50–100 ms, 512 increments
FT-IRFunctional groupsATR mode, 4 cm⁻¹ resolution

Q. Table 2. Environmental Fate Parameters

Parameter Value Method
Hydrolysis half-life>30 dayspH 7, 25°C
Koc (soil)450 L/kgOECD 121 column study

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